6-(Dibromomethyl)quinoline
Overview
Description
6-(Dibromomethyl)quinoline is a chemical compound used primarily for research and development . It has a molecular formula of C10H7Br2N and a molecular weight of 300.98 .
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-(Dibromomethyl)quinoline, has been a topic of interest in recent years . Various methods have been reported, such as the use of α,β-unsaturated aldehydes , microwave synthesis, one-pot reactions, solvent-free conditions, and the use of ionic liquids .Molecular Structure Analysis
The molecular structure of 6-(Dibromomethyl)quinoline consists of a quinoline core with a dibromomethyl group attached at the 6th position . The presence of bromine atoms makes it a good candidate for further functionalization in organic synthesis.Chemical Reactions Analysis
Quinoline derivatives, including 6-(Dibromomethyl)quinoline, have been used in various transformations such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Scientific Research Applications
Spectral and Photoexcitation Properties
Quinoline derivatives, including 6-(Dibromomethyl)quinoline, have significant applications in the study of photoexcitation dynamics. Mehata (2018) explored the photoexcitation dynamics of 6-hydroxyquinoline (6-HQ) doped in polymer films, highlighting its applications in OLEDs and electrooptics. This research demonstrates quinoline derivatives' potential in advanced material sciences, particularly in light-emitting and electro-optical applications (Mehata, 2018).
Synthesis and NLO Properties
The synthesis and analysis of quinoline derivatives, including 6-(Dibromomethyl)quinoline, contribute to advancements in both synthetic and computational chemistry. Khalid et al. (2019) synthesized novel arylated quinolines and explored their electronic and nonlinear optical (NLO) properties, suggesting potential applications in technology-related fields (Khalid et al., 2019).
Catalysis and Synthesis Applications
Wang et al. (2011) studied the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts. This research illustrates the importance of quinoline derivatives in facilitating large-scale synthesis of biologically active compounds, showcasing their role in catalysis and organic synthesis (Wang et al., 2011).
Anticancer Activity
Quinoline and its derivatives, including 6-(Dibromomethyl)quinoline, are studied for their anticancer activities. Solomon & Lee (2011) emphasized the importance of quinoline compounds in synthesizing molecules with medicinal benefits, particularly in cancer therapy (Solomon & Lee, 2011).
Green Synthesis and Medicinal Chemistry
Quinoline derivatives are central to developing greener and more sustainable chemical processes. Prajapati et al. (2014) discussed green synthesis methods for quinoline derivatives, aligning with societal expectations for environmentally friendly chemical processes (Prajapati et al., 2014).
Nanomaterial-Assisted Synthesis
Chandrappa et al. (2020) reported the use of nanomaterials in the synthesis of quinoline derivatives, demonstrating their potential in improving reaction yields and efficiency, particularly in bulk drug industry applications (Chandrappa et al., 2020).
Corrosion Inhibition
Quinoline derivatives are explored for their potential as corrosion inhibitors. Lgaz et al. (2017) and Verma et al. (2020) examined the use of quinoline derivatives in protecting metals against corrosion, particularly in acidic environments (Lgaz et al., 2017); (Verma et al., 2020).
Future Directions
While specific future directions for 6-(Dibromomethyl)quinoline are not mentioned in the search results, there is a general trend towards greener and more sustainable chemical processes in the synthesis of quinoline derivatives . This includes the use of alternative reaction methods such as microwave synthesis, one-pot reactions, solvent-free conditions, and the use of ionic liquids .
properties
IUPAC Name |
6-(dibromomethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXSMDUJMLPQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(Br)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694843 | |
Record name | 6-(Dibromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dibromomethyl)quinoline | |
CAS RN |
872264-38-5 | |
Record name | 6-(Dibromomethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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